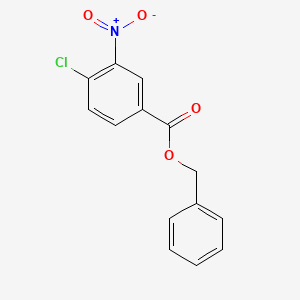

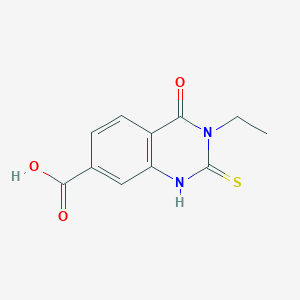

![molecular formula C12H10O2S2 B1335632 2-[(Thien-2-ylmethyl)thio]benzoic acid CAS No. 3759-75-9](/img/structure/B1335632.png)

2-[(Thien-2-ylmethyl)thio]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(Thien-2-ylmethyl)thio]benzoic acid is a compound that belongs to a class of organic molecules known for containing a thiophene ring—a sulfur-containing heterocycle—attached to a benzoic acid moiety through a methylene thioether linkage. This structural motif is of interest due to its potential biological activity and its utility as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been reported, where thioureides derived from benzoic acid derivatives have been synthesized and characterized . Although the exact synthesis of 2-[(Thien-2-ylmethyl)thio]benzoic acid is not detailed in the provided papers, similar synthetic

Applications De Recherche Scientifique

Chemical Synthesis and Compound Formation

2-[(Thien-2-ylmethyl)thio]benzoic acid is involved in the synthesis of various heterocyclic compounds. For instance, it is utilized in the formation of thieno[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido[1,2-b]isoquinoline-4,11-diones and isoquino[2,3-a]quinazoline-5,12-dione through treatment with acetic anhydride. These compounds are synthesized via intramolecular acylation, showcasing the structural versatility of the thieno benzoic acid derivative in creating complex heterocyclic structures (Zadorozhny et al., 2008).

Role in Organic Synthesis

The compound serves as a building block in organic synthesis. For instance, its derivatives, such as 2-(2-phenylethyl)benzoic acid or 2-(thiophen-2-ylethyl)benzoic acid, are synthesized through multi-step processes involving reactions like the Wittig-Horner reaction, showcasing its utility in complex organic synthesis (Chen Fen-er, 2012).

Catalysis and Chemical Transformations

In catalysis, derivatives of 2-[(Thien-2-ylmethyl)thio]benzoic acid are used. For instance, palladium-catalyzed ipso arylation of α,α-disubstituted benzo[b]thien-2-ylmethanols with aryl bromides involves this compound, highlighting its role in catalytic transformations leading to the formation of aryl-benzo[b]thiophenes (Biro & Kotschy, 2007).

Biosynthesis and Natural Products

2-[(Thien-2-ylmethyl)thio]benzoic acid is involved in the engineered biosynthesis of phenyl-substituted polyketides. Benzoyl-CoA, a derivative of benzoic acid, acts as a precursor for the biosynthesis of a variety of natural products, demonstrating the compound's significance in the biosynthetic pathways (Garcia-Bernardo et al., 2004).

Antimicrobial and Anticancer Properties

The compound and its derivatives exhibit biological activities. For example, certain benzoic acid derivatives show antimicrobial activities against various bacterial strains, making them potential candidates for antimicrobial agents. Furthermore, thiophene acetyl salicylic acid esters, structurally related to 2-[(Thien-2-ylmethyl)thio]benzoic acid, display cytotoxic effects against tumor cell lines, indicating their potential in cancer therapy (Mishra et al., 2019; Ünver & Cantürk, 2017).

Propriétés

IUPAC Name |

2-(thiophen-2-ylmethylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEMIQPVWXWVOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407021 |

Source

|

| Record name | 2-[(thien-2-ylmethyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Thien-2-ylmethyl)thio]benzoic acid | |

CAS RN |

3759-75-9 |

Source

|

| Record name | 2-[(thien-2-ylmethyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1335553.png)

![3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1335567.png)

![2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane](/img/structure/B1335580.png)

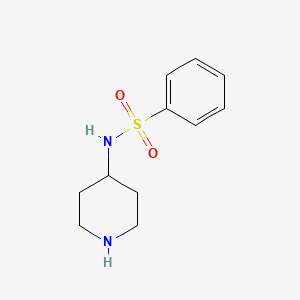

![1-[(5-Bromothien-2-yl)sulfonyl]piperazine](/img/structure/B1335582.png)

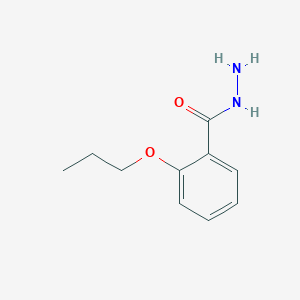

![3-[(Sec-butylamino)sulfonyl]benzoic acid](/img/structure/B1335583.png)

![7-Hydrazino-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1335587.png)

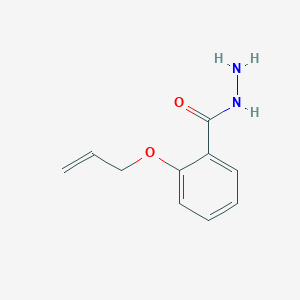

![Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate](/img/structure/B1335592.png)